1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl-
CAS No.: 51495-03-5
Cat. No.: VC17030059
Molecular Formula: C20H19N
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51495-03-5 |
|---|---|
| Molecular Formula | C20H19N |
| Molecular Weight | 273.4 g/mol |
| IUPAC Name | 1,2-diphenyl-4,5,6,7-tetrahydroindole |
| Standard InChI | InChI=1S/C20H19N/c1-3-9-16(10-4-1)20-15-17-11-7-8-14-19(17)21(20)18-12-5-2-6-13-18/h1-6,9-10,12-13,15H,7-8,11,14H2 |
| Standard InChI Key | BKDORYQBHTXBEH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a partially saturated indole backbone, with the pyrrole ring fused to a cyclohexane moiety. The 1- and 2-positions of the indole core are substituted with phenyl groups, as confirmed by its IUPAC name: 1,2-diphenyl-4,5,6,7-tetrahydroindole . Key structural descriptors include:
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 273.4 g/mol |
| XLogP3-AA | 5.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 0 |
| Rotatable Bond Count | 2 |
| Heavy Atom Count | 21 |
Spectroscopic and Conformational Analysis
The 3D conformer model reveals a non-planar structure due to steric interactions between the phenyl substituents and the tetrahydroindole ring. The cyclohexane moiety adopts a chair conformation, minimizing strain. Computational studies predict a moderate lipophilicity (XLogP3-AA = 5.2), suggesting potential membrane permeability in biological systems .
Synthetic Methodologies
Historical Routes to Tetrahydroindole Scaffolds
While direct synthesis protocols for 1,2-diphenyl-4,5,6,7-tetrahydroindole are scarce in the literature, analogous tetrahydroindol-4-one derivatives are typically synthesized via:
-
Paal-Knorr Cyclization: Reaction of γ-keto amines with carbonyl compounds under acidic conditions .
-
Palladium-Catalyzed C-H Arylation: Functionalization of preformed tetrahydroindoles with aryl halides, as demonstrated in the synthesis of N-fused isoquinoline derivatives .
Adaptations for 1,2-Diphenyl Substitution
A plausible route involves:
-
N-Alkylation: Reacting 4,5,6,7-tetrahydroindole with bromobenzene in the presence of a base (e.g., KCO) to introduce the first phenyl group.
-
Electrophilic Aromatic Substitution: Directed ortho-metalation using LDA (lithium diisopropylamide) followed by quenching with phenylboronic acid to install the second phenyl group .
Scheme 1: Hypothetical Synthesis Pathway
Challenges include regioselectivity control and minimizing over-alkylation, necessitating careful optimization of reaction stoichiometry and temperature .
| Compound | Target | IC (nM) |
|---|---|---|
| Molindone | Dopamine D2 Receptor | 12 |
| Indeno[1,2-b]indole | CK2 Kinase | 8.5 |
| 1,2-Diphenyl Deriv. | (Predicted) | N/A |
Material Science Applications
Optoelectronic Properties
The extended π-system formed by the two phenyl groups and the indole core suggests potential for:
-
Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer due to low polarity and high thermal stability.
-
Nonlinear Optical Materials: The asymmetric charge distribution could enhance second-harmonic generation efficiency .
Challenges in Device Integration
-
Solubility Limitations: Low polar surface area (4.9 Ų) necessitates the use of non-polar solvents (e.g., toluene) for thin-film deposition.
-
Oxidative Stability: The pyrrole nitrogen may require protection against atmospheric oxidation during processing .
Future Research Directions
-
Synthetic Optimization: Developing enantioselective routes to access chiral variants for stereochemical activity studies.
-
Targeted Biological Screening: Prioritizing kinase and GPCR panels to validate predicted inhibitory activity.
-
Material Characterization: Measuring charge-carrier mobility and bandgap properties for optoelectronic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume